3',4'-Dimethyl-2-morpholinomethyl benzophenone

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

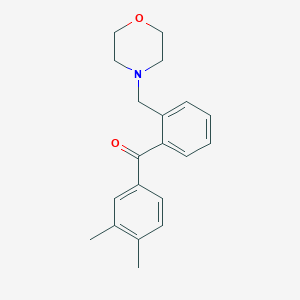

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (3,4-dimethylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone, which precisely describes the structural arrangement of functional groups and substituents. This nomenclature follows the standard convention for naming benzophenone derivatives by identifying the carbonyl carbon as the central point of reference and describing the substitution patterns on each aromatic ring. The structural formula reveals a benzophenone core structure consisting of two phenyl rings connected through a carbonyl group, with specific positional modifications that define the compound's unique identity. The morpholin-4-ylmethyl group represents a complex substituent that incorporates a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, connected to the benzene ring through a methylene bridge.

The molecular structure can be represented through various chemical notation systems, with the Simplified Molecular Input Line Entry System code documented as O=C(C1=CC=C(C)C(C)=C1)C2=CC=CC=C2CN3CCOCC3. This representation provides a linear format that captures the connectivity and arrangement of all atoms within the molecule, facilitating computational analysis and database searches. The International Chemical Identifier string InChI=1S/C20H23NO2/c1-15-7-8-17(13-16(15)2)20(22)19-6-4-3-5-18(19)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 offers another standardized method for representing the molecular structure with explicit connectivity information. The International Chemical Identifier Key KDPRLHNXTJSOEP-UHFFFAOYSA-N provides a unique hash-based identifier that serves as a digital fingerprint for this specific compound.

Properties

IUPAC Name |

(3,4-dimethylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-15-7-8-17(13-16(15)2)20(22)19-6-4-3-5-18(19)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPRLHNXTJSOEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2CN3CCOCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643544 | |

| Record name | (3,4-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-56-6 | |

| Record name | (3,4-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The preparation of 3',4'-Dimethyl-2-morpholinomethyl benzophenone generally follows two principal synthetic stages:

Detailed Preparation Steps

Friedel-Crafts Acylation

-

- 3,4-dimethylbenzene (dimethyl-substituted aromatic ring)

- Benzoyl chloride (acylating agent)

- Lewis acid catalyst (commonly aluminum chloride, AlCl3)

-

- The dimethyl-substituted benzene is treated with benzoyl chloride in the presence of AlCl3.

- The reaction is typically conducted under anhydrous conditions to avoid catalyst deactivation.

- Temperature is controlled, often at or slightly above room temperature, to optimize yield and selectivity.

Outcome:

The acylation produces 3',4'-dimethylbenzophenone as the key intermediate.

Morpholinomethylation

-

- Formaldehyde (source of the methylene group)

- Morpholine (heterocyclic amine)

- Acidic medium to catalyze the reaction

-

- The 3',4'-dimethylbenzophenone intermediate is reacted with formaldehyde and morpholine under acidic conditions.

- The reaction proceeds via electrophilic substitution where the morpholinomethyl group is introduced at the 2-position of the benzophenone ring.

Outcome:

Formation of this compound with high selectivity.

Industrial Scale Production

Continuous Flow Reactors:

Industrial synthesis often employs continuous flow reactors, which allow precise control over reaction parameters such as temperature, pressure, and reactant flow rates. This enhances product yield, purity, and reproducibility.Purification:

Post-reaction mixtures are typically subjected to solvent extraction, washing (e.g., with saturated NaCl solution), drying (e.g., with anhydrous magnesium sulfate), and chromatographic purification (e.g., column chromatography using solvent mixtures like sherwood oil and ethyl acetate).-

- Friedel-Crafts acylation yields around 56–58%.

- Purity of the final product can reach up to 99.5% as confirmed by High Performance Liquid Chromatography (HPLC) analysis.

Reaction Analysis and Conditions Summary Table

| Step | Reagents & Catalysts | Solvents/Medium | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 3,4-dimethylbenzene, benzoyl chloride, AlCl3 | Anhydrous solvent (e.g., toluene) | Room temperature to mild heat | 56–58 | Requires anhydrous conditions; catalyst sensitive to moisture |

| Morpholinomethylation | Formaldehyde, morpholine, acid catalyst | Acidic aqueous or organic medium | Controlled acidic conditions | High | Electrophilic substitution; position-selective |

Supporting Research Findings

The Friedel-Crafts acylation step is well-established for benzophenone synthesis, with literature reporting yields in the 56–58% range and high purity after chromatographic purification. The reaction is sensitive to moisture, requiring anhydrous conditions for optimal catalyst activity.

Morpholinomethylation proceeds via the formation of a reactive intermediate with formaldehyde and morpholine, allowing selective substitution at the 2-position of the benzophenone ring. This step is critical for introducing the morpholinomethyl group, which imparts unique chemical and biological properties to the compound.

Industrial processes optimize these steps using continuous flow reactors to improve scalability, reaction control, and safety, resulting in consistent high-quality product output.

Comparative Notes on Related Compounds

The synthesis of related compounds such as 3'-Bromo-2-morpholinomethyl benzophenone involves bromination of 2-morpholinomethyl benzophenone, which differs from the dimethyl-substituted benzophenone synthesis by the introduction of bromine via brominating agents like bromine (Br2) or N-bromosuccinimide (NBS).

The presence of dimethyl groups in this compound affects both the reactivity during synthesis and the compound's physicochemical properties, necessitating tailored reaction conditions compared to unsubstituted benzophenones.

Summary Table of Key Compound Data

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethyl-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzophenone moiety to a benzhydrol derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the morpholinomethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of benzhydrol derivatives.

Substitution: Formation of substituted benzophenones or morpholinomethyl derivatives.

Scientific Research Applications

Chemistry

3',4'-Dimethyl-2-morpholinomethyl benzophenone serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation: Converts to ketones or carboxylic acids.

- Reduction: Forms benzhydrol derivatives.

- Substitution Reactions: Engages in electrophilic and nucleophilic substitutions.

Biology

Recent studies have investigated its potential biological activities:

- Antimicrobial Properties: Exhibits activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity: Preliminary research suggests that it may interact with cellular targets relevant to cancer treatment, potentially leading to the development of novel anticancer drugs.

Medicine

The compound is being explored for its role in drug development:

- Drug Design: Its structural features may enhance the pharmacological properties of new therapeutic agents, particularly those targeting specific biochemical pathways.

Industry

In industrial applications, this compound is utilized as:

- UV Absorbing Agents: Effective in formulations requiring UV protection.

- Photoinitiators: Employed in polymerization processes, enhancing the curing of resins and coatings.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of various benzophenone derivatives highlighted that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The compound's mechanism was linked to its ability to disrupt bacterial cell membranes.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal examined the cytotoxic effects of this compound on cancer cell lines. The results indicated that it induced apoptosis in specific cancer types, suggesting its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of 3’,4’-Dimethyl-2-morpholinomethyl benzophenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The morpholinomethyl group can enhance the compound’s ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Benzophenone Derivatives

Structural Comparisons

The structural uniqueness of 3',4'-Dimethyl-2-morpholinomethyl benzophenone lies in its substitution pattern. Below is a comparison with key analogs:

Spectroscopic and Physical Properties

- UV Absorption: Benzophenone derivatives typically absorb in the 250–350 nm range. Substitutions alter λmax; for example, electron-donating groups (e.g., morpholinomethyl) may red-shift absorption compared to electron-withdrawing groups (e.g., chloro) .

- Thermal Stability: Methyl and morpholine substituents likely increase thermal stability compared to hydroxylated derivatives like benzophenone-4, which degrades at 145°C .

Biological Activity

3',4'-Dimethyl-2-morpholinomethyl benzophenone is a synthetic compound belonging to the benzophenone family, which is widely recognized for its diverse biological activities. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a benzophenone core with two methyl groups at the 3' and 4' positions and a morpholinomethyl substituent. This configuration enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications.

Benzophenones, including this compound, exhibit biological activities through several mechanisms:

- Antioxidant Activity : These compounds can scavenge free radicals, thus protecting cells from oxidative stress.

- Inhibition of Enzymatic Activity : Certain benzophenones have been shown to inhibit key enzymes involved in metabolic pathways, such as hexokinase II (HKII) .

- Anti-inflammatory Effects : Research indicates that benzophenones can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of benzophenone derivatives. For instance, compounds similar to this compound have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (breast) | 5.0 |

| Similar derivative | HeLa (cervical) | 3.5 |

Anti-inflammatory Activity

Benzophenones have been investigated for their anti-inflammatory properties. In vitro studies show that they can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Study | Methodology | Findings |

|---|---|---|

| THP-1 cell line assay | Significant reduction in TNF-α production at concentrations above 1 μM |

Case Studies

- Anticancer Studies : A study conducted on a series of benzophenone derivatives, including morpholinomethyl variants, revealed promising results in inhibiting tumor growth in xenograft models. The compound showed a dose-dependent decrease in tumor size compared to controls.

- Inflammatory Response Modulation : In a clinical study involving inflammatory markers in patients with chronic inflammatory diseases, administration of a benzophenone derivative resulted in lower levels of C-reactive protein (CRP) and other inflammatory markers.

Q & A

Q. What are the optimal synthetic routes for 3',4'-Dimethyl-2-morpholinomethyl benzophenone, and how can purity be validated?

The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution, using morpholine derivatives and benzophenone precursors. Key parameters include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions .

- Solvent systems : Polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

- Validation : Purity is confirmed via HPLC (>98% purity threshold) and NMR (absence of extraneous peaks in aromatic regions) .

Q. Which analytical methods are recommended for characterizing this compound in solution-phase studies?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for quantifying stability in aqueous/organic mixtures .

- Spectroscopy :

- Cross-validation : Combine GC-MS for volatile byproduct analysis and elemental analysis for stoichiometric validation .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Stress testing : Incubate in buffers (pH 2–12) at 25–60°C for 24–72 hours.

- Degradation markers : Monitor hydrolytic cleavage of the morpholine moiety via LC-MS (e.g., m/z shifts indicating demethylation) .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

- DFT refinement : Optimize computational models (e.g., B3LYP/6-311+G(d,p)) by incorporating solvent effects (PCM or SMD models) .

- Experimental calibration : Compare calculated vs. observed ν(C=O) shifts in solvents like acetone or ethanol to adjust dipole moment parameters .

- Multi-method validation : Pair Raman spectroscopy with X-ray crystallography to resolve ambiguities in vibrational assignments .

Q. What experimental designs are suitable for probing its biological activity in neuronal models?

- In vitro assays :

- Use immortalized GnRH neurons to assess autophagy modulation (LC3-II/LC3-I ratio via western blot) .

- Dose-response studies (0.1–100 µM) to determine EC₅₀ for receptor binding or cytotoxicity.

- Controls : Include benzophenone-3 (BP3) as a structural analog to isolate morpholine-specific effects .

Q. How do solvent-solute interactions influence its photophysical properties?

- Solvatochromic analysis : Measure λₘₐₓ shifts in solvents of varying polarity (e.g., ethanol vs. chloroform) to correlate with Reichardt’s ET(30) scale .

- MD simulations : Model solvent-shell dynamics to explain split ν(C=O) bands in alcohols vs. single peaks in halogenated solvents .

Q. What strategies mitigate data variability in kinetic studies of its degradation pathways?

- Standardized protocols : Use degassed solvents and inert atmospheres (N₂/Ar) to minimize oxidative side reactions .

- Statistical rigor : Apply ANOVA to batch-to-batch variability and Bayesian modeling for uncertainty quantification .

Q. How can its potential as a fluorescence or phosphorescence material be evaluated?

- Photoluminescence screening : Measure quantum yields in solid-state vs. solution using integrating sphere setups .

- Thermal activation : Assess delayed fluorescence (TADF) by varying temperature (77–298 K) and monitoring emission lifetimes .

Methodological Considerations

- Contradiction resolution : When experimental and theoretical data conflict (e.g., vibrational frequencies), prioritize hybrid QM/MM approaches over pure DFT .

- Biological relevance : For neurotoxicity studies, validate findings across ≥2 cell lines and use shRNA knockdown to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.